BI-4464 is a small molecule compound primarily recognized for its role as a selective inhibitor of focal adhesion kinase. This compound has garnered attention in the field of targeted protein degradation, particularly within the context of cancer therapy. Its unique mechanism of action and structural properties have positioned it as a significant player in the development of proteolysis-targeting chimeras.
BI-4464 was developed as part of ongoing research into inhibitors of focal adhesion kinase, which is implicated in various cellular processes including migration, proliferation, and survival. The compound is classified under small-molecule inhibitors and is utilized in the study of targeted protein degradation mechanisms, particularly through the use of proteolysis-targeting chimeras.
The synthesis of BI-4464 involves several key steps that utilize standard organic chemistry techniques. The initial step includes aromatic nucleophilic substitution, where 4-chloropyrimidine reacts with 7-hydroxy-2,3-dihydroindan-1-one to produce a carboxylic acid intermediate. This intermediate is then subjected to amide coupling with polyethylene glycol-based linkers, which are crucial for enhancing the compound's solubility and facilitating its interaction with E3 ligases in the context of targeted degradation strategies.
The synthesis process has been optimized to ensure high yield and purity, utilizing various analytical techniques such as high-performance liquid chromatography for purification and characterization.
The molecular structure of BI-4464 has been elucidated through X-ray crystallography, revealing a complex arrangement that includes a trifluoroaminopyrimidine moiety and a dihydroindenone component. The binding interactions involve hydrogen bonds between the trifluoroaminopyrimidine and specific residues within the active site of focal adhesion kinase, notably cysteine 502 and aspartic acid 564.
The three-dimensional structure can be referenced with the Protein Data Bank ID 6I8Z, providing detailed insights into its spatial conformation and interaction dynamics.
BI-4464 undergoes specific chemical reactions that facilitate its role as a targeted protein degrader. The compound primarily functions by forming a ternary complex with its target protein (focal adhesion kinase) and an E3 ligase. This complex formation is critical for ubiquitination, where ubiquitin molecules are attached to lysine residues on the target protein, marking it for proteasomal degradation.
The efficiency of this process can be influenced by various factors including linker composition and length, which modulate the spatial orientation necessary for effective interaction between the components involved in ubiquitination.
The mechanism of action for BI-4464 centers around its ability to recruit E3 ligases to target proteins via the formation of PROTACs (proteolysis-targeting chimeras). Upon binding to focal adhesion kinase, BI-4464 facilitates the transfer of ubiquitin from E2 ligases to the target protein. This process leads to polyubiquitination, ultimately directing the tagged protein to the 26S proteasome for degradation.
This mechanism not only reduces levels of focal adhesion kinase but also has implications for altering downstream signaling pathways involved in cancer progression.
BI-4464 exhibits several notable physical and chemical properties:
These properties are essential for its application in biological assays and therapeutic contexts.
BI-4464 is primarily utilized in cancer research as a tool for studying targeted protein degradation mechanisms. Its applications include:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3